molecular formula C3H2F6O2S B13537041 2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride

Katalognummer: B13537041
Molekulargewicht: 216.10 g/mol
InChI-Schlüssel: DGUGNGIXAZWDEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C3H2F5O2S. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique chemical properties to the compound, making it valuable in both industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride with fluoride sources under controlled conditions . The reaction typically requires anhydrous conditions and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

On an industrial scale, the compound is often produced through electrochemical fluorination processes. This method involves the anodic fluorination of sulfolane derivatives, which results in the formation of the desired sulfonyl fluoride compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, phenoxides, and enolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Basic hydrolysis can be performed using aqueous sodium hydroxide or potassium hydroxide solutions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Aryl Sulfonates: Formed from the reaction with phenoxides.

    Alkenyl Sulfonates: Formed from the reaction with enolates.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride exerts its effects involves the formation of strong covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group acts as an electrophile, facilitating the substitution reactions with nucleophiles. This reactivity is primarily due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the sulfonyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nonafluorobutanesulfonyl Fluoride:

    Trifluoromethanesulfonyl Fluoride: Known for its use in triflation reactions, it is another sulfonyl fluoride with high reactivity.

Uniqueness

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of five fluorine atoms on the propane backbone makes it highly reactive and suitable for specialized applications in both research and industry.

Eigenschaften

Molekularformel

C3H2F6O2S

Molekulargewicht

216.10 g/mol

IUPAC-Name

2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride

InChI

InChI=1S/C3H2F6O2S/c4-2(5,3(6,7)8)1-12(9,10)11/h1H2

InChI-Schlüssel

DGUGNGIXAZWDEJ-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)(F)F)(F)F)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.